molecular formula C9H12ClN3 B566880 (1-methyl-1H-indazol-6-yl)methanamine hcl CAS No. 1357945-57-3

(1-methyl-1H-indazol-6-yl)methanamine hcl

Cat. No.: B566880
CAS No.: 1357945-57-3
M. Wt: 197.666
InChI Key: ZMZQIKDKZAUBBK-UHFFFAOYSA-N
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Description

(1-methyl-1H-indazol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P337+P313-P363-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for (1-methyl-1H-indazol-6-yl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactions and the use of automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-6-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-indazol-6-yl)methanamine: The free base form of the compound.

    (1-methyl-1H-indazol-6-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

    (1-methyl-1H-indazol-6-yl)acetic acid: A derivative with a carboxylic acid group.

Uniqueness

(1-methyl-1H-indazol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

IUPAC Name

(1-methylindazol-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZQIKDKZAUBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694165
Record name 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-57-3
Record name 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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